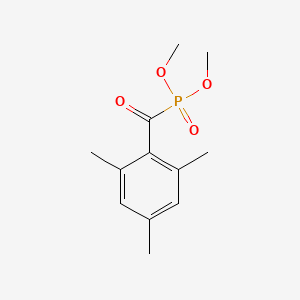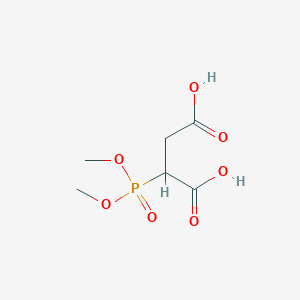
1-Bromoethyl carbonobromidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromoethyl carbonobromidate is an organic compound with the molecular formula C₃H₄Br₂O₂ . It is a derivative of carbonobromidic acid and is characterized by the presence of both bromine and carbonyl functional groups. This compound is of interest in various chemical reactions and applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromoethyl carbonobromidate can be synthesized through the reaction of carbonobromidic acid with 1-bromoethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus tribromide to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromoethyl carbonobromidate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters, amides, or ethers.
Reduction: Formation of 1-bromoethanol.
Oxidation: Formation of bromoacetic acid or other oxidized derivatives.
Applications De Recherche Scientifique
1-Bromoethyl carbonobromidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the introduction of bromoethyl groups into molecules. It is also used in the synthesis of complex organic compounds and intermediates.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids for labeling or cross-linking studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-bromoethyl carbonobromidate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. The carbonyl group can participate in reduction and oxidation reactions, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromoethyl acetate: Similar in structure but contains an acetate group instead of a carbonobromidate group.
1-Bromoethyl benzoate: Contains a benzoate group, making it more aromatic and less reactive in certain conditions.
1-Bromoethyl formate: Contains a formate group, making it more prone to hydrolysis.
Uniqueness
1-Bromoethyl carbonobromidate is unique due to the presence of both bromine and carbonyl functional groups, which provide a combination of reactivity that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
| 91832-50-7 | |
Formule moléculaire |
C3H4Br2O2 |
Poids moléculaire |
231.87 g/mol |
Nom IUPAC |
1-bromoethyl carbonobromidate |
InChI |
InChI=1S/C3H4Br2O2/c1-2(4)7-3(5)6/h2H,1H3 |
Clé InChI |
AGGRKOLHRCSNQD-UHFFFAOYSA-N |
SMILES canonique |
CC(OC(=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)


